

Tiopropramide-d5: A Technical Guide to its Certificate of Analysis and Specifications

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Compound of Interest

Compound Name: *Tiopropramide-d5*

Cat. No.: *B12411370*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical certificate of analysis (CoA) and specifications for **Tiopropramide-d5**, a deuterated analog of the antispasmodic drug Tiopropramide. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies associated with this stable isotope-labeled standard.

Introduction to Tiopropramide-d5

Tiopropramide is a smooth muscle relaxant used for the treatment of spasmodic pain, particularly in the gastrointestinal and urinary tracts. Its deuterated analog, **Tiopropramide-d5**, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Tiopropramide in biological matrices through mass spectrometry-based assays. The incorporation of five deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug.

Certificate of Analysis (CoA): A Summary of Quality

A Certificate of Analysis for **Tiopropramide-d5** is a formal document that certifies the quality and purity of a specific batch. While the exact format may vary between suppliers, a comprehensive CoA will typically include the information summarized in the tables below.

Identification and Chemical Properties

This section of the CoA confirms the identity and fundamental chemical properties of **Tiropamide-d5**.

Parameter	Specification	Typical Analytical Method
Product Name	Tiropamide-d5	-
CAS Number	Not available (Tiropamide: 55837-29-1)	-
Chemical Formula	C ₂₈ H ₃₆ D ₅ N ₃ O ₃	Mass Spectrometry
Molecular Weight	472.70 g/mol	Mass Spectrometry
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO, Methanol	Solvent Solubility Test

Purity and Impurity Profile

The purity of **Tiropamide-d5** is a critical parameter, and the CoA provides a detailed breakdown of its purity and any detected impurities.

Parameter	Specification	Typical Analytical Method
Purity (by HPLC)	≥98%	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity	≥99% atom % D	Mass Spectrometry / Nuclear Magnetic Resonance (NMR)
Chemical Purity	≥98%	HPLC / NMR
Residual Solvents	Conforms to ICH Q3C guidelines	Gas Chromatography-Mass Spectrometry (GC-MS)
Water Content	≤0.5%	Karl Fischer Titration

Experimental Protocols

The following sections detail the typical methodologies for the key experiments cited in a **Tiropamide-d5** CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is employed to assess the chemical purity of **Tiropamide-d5** by separating it from any non-deuterated Tiropamide and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of Tiropamide (e.g., 230 nm).
- Procedure: A solution of **Tiropamide-d5** is injected into the HPLC system. The retention time of the main peak corresponding to **Tiropamide-d5** is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of **Tiropamide-d5** and to determine its isotopic enrichment.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the calculated molecular weight of **Tiropamide-d5**.

- Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to **Tiropamide-d5** and any remaining unlabeled Tiropamide (M+0) and partially labeled species are measured. The isotopic purity is calculated from the relative abundance of the fully deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

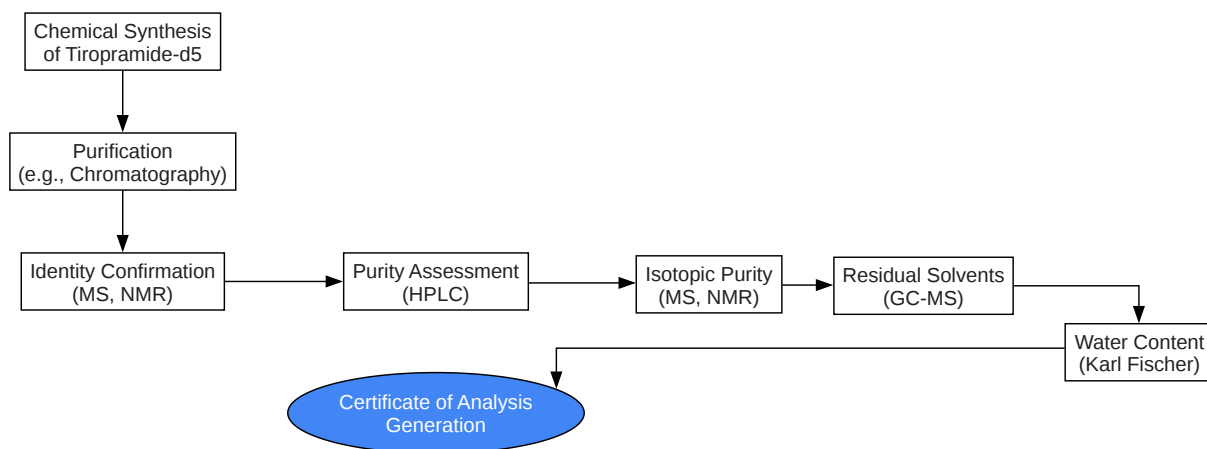
^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of **Tiropamide-d5** and the positions of the deuterium labels.

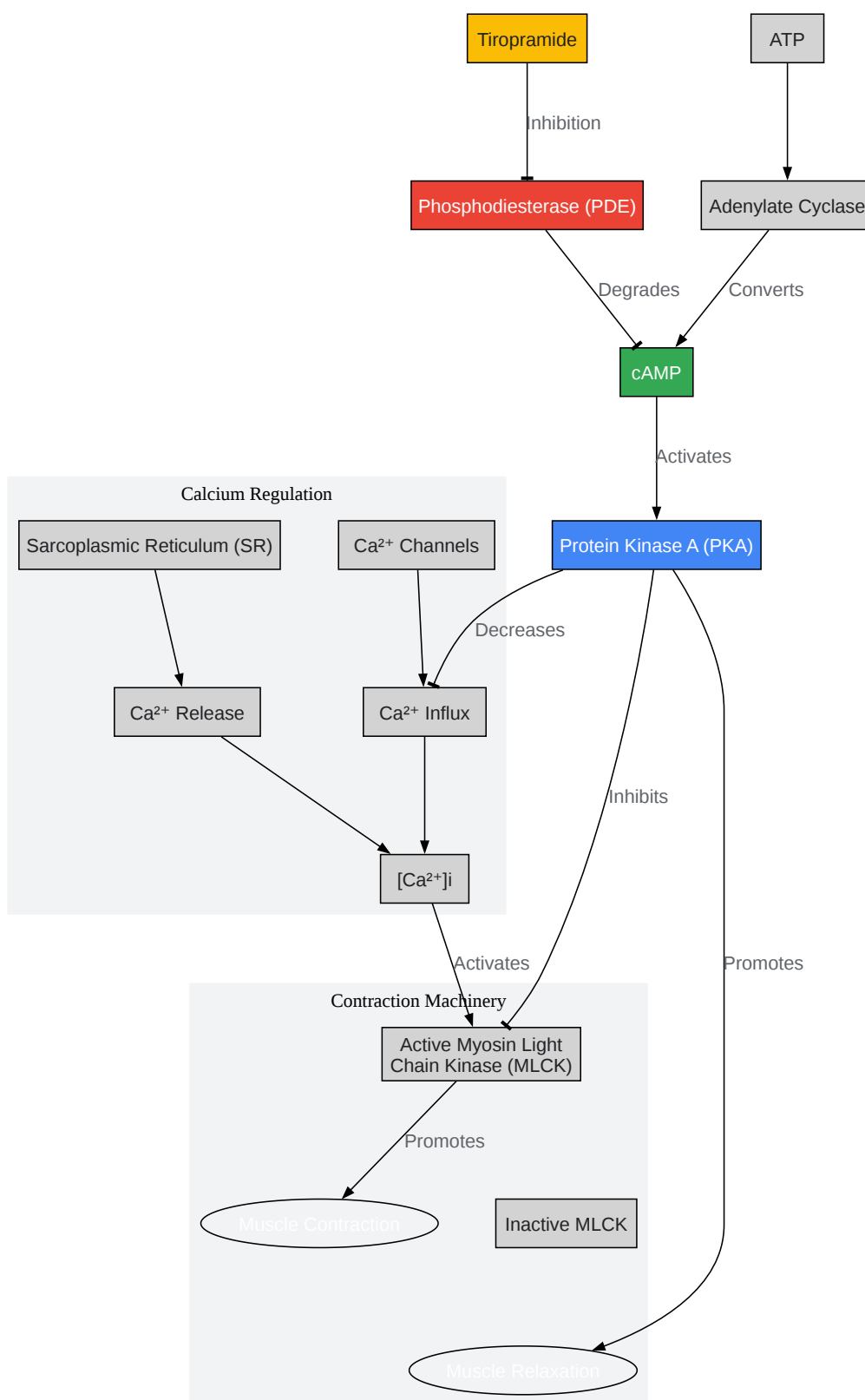
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO- d_6 or CDCl_3).
- Procedure: ^1H and ^{13}C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the signals in the ^1H NMR spectrum, and the chemical shifts in the ^{13}C NMR spectrum, should be consistent with the structure of Tiropamide. The absence or significant reduction of signals at the deuterated positions in the ^1H NMR spectrum confirms the location of the deuterium atoms.

Visualizations: Workflows and Signaling Pathways

Logical Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a deuterated standard like **Tiropamide-d5**.





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